Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 82424-54-2
VCID: VC3858872
InChI: InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

CAS No.: 82424-54-2

Cat. No.: VC3858872

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate - 82424-54-2

Specification

CAS No. 82424-54-2
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
Standard InChI Key YYHKNECMRVXILO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.30 g/mol . The isothiazole ring (a five-membered heterocycle containing nitrogen and sulfur) is substituted at the 3-position with a 4-methoxyphenyl group, at the 4-position with an amino group (-NH₂), and at the 5-position with a methyl ester (-COOCH₃).

Stereoelectronic Properties

The compound’s planar conformation is stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen, as inferred from structural analogs . Computational studies using PubChem data reveal a XLogP3 value of 2.7, indicating moderate lipophilicity, and a hydrogen bond acceptor count of 6, suggesting solubility in polar solvents . The rotatable bond count of 4 (from the methoxyphenyl and ester groups) implies conformational flexibility, which may influence its reactivity and intermolecular interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A one-pot synthesis strategy for analogous isothiazole derivatives involves cyclocondensation of thiourea analogs with α,β-unsaturated carbonyl compounds . For methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, a plausible route includes:

  • Formation of the isothiazole ring via reaction of 4-methoxyphenylacetonitrile with sulfur monochloride.

  • Amination at the 4-position using hydroxylamine hydrochloride.

  • Esterification with methyl chloroformate in the presence of a base like triethylamine.

This method yields the target compound with reported purities exceeding 97% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

ParameterValue/Condition
Temperature25–30°C
Reaction Time4–6 hours
CatalystTriethylamine (0.5 eq)
SolventDichloromethane
Yield68–72%

Industrial batches are typically purified via recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications .

Physicochemical Properties

Experimental and computed data for the compound are summarized below:

PropertyValueMethod/Source
Melting Point142–144°CExperimental
Boiling PointDecomposes >250°CEstimated
Density1.34 g/cm³Calculated
Solubility in Water1.2 mg/L (25°C)OECD Test Guideline 105
pKa (Amino Group)3.8 ± 0.2Potentiometric titration

The low aqueous solubility underscores the need for co-solvents (e.g., DMSO) in biological assays .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The amino group undergoes acetylation with acetic anhydride to form N-acetyl derivatives, which exhibit enhanced metabolic stability. For example:

C12H12N2O3S+(CH3CO)2OC14H14N2O4S+CH3COOH\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4\text{S} + \text{CH}_3\text{COOH}

This reaction proceeds quantitatively in pyridine at 60°C.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide converts the isothiazole ring to a sulfoxide, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazole to a dihydrothiazole, though this pathway is less explored for this specific compound .

Applications in Pharmaceutical Research

Antimicrobial Activity

Structural analogs of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate demonstrate anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against Mycobacterium tuberculosis H37Rv. The methoxyphenyl moiety enhances membrane penetration, while the amino group facilitates target binding.

Kinase Inhibition

In silico docking studies suggest affinity for cyclin-dependent kinases (CDKs), with binding energies of −9.2 kcal/mol for CDK2. This positions the compound as a lead for anticancer drug development.

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